molecular formula C19H30O B11724599 4-(trans-4-Heptylcyclohexyl)phenol

4-(trans-4-Heptylcyclohexyl)phenol

Katalognummer: B11724599
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: LQNATOSZMJPGNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(trans-4-Heptylcyclohexyl)phenol: is a chemical compound with the molecular formula C19H30O and a molecular weight of 274.44 g/mol It is characterized by a phenolic group attached to a cyclohexyl ring, which is further substituted with a heptyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(trans-4-Heptylcyclohexyl)phenol typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(trans-4-Heptylcyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-(trans-4-Heptylcyclohexyl)phenol is used as a building block in organic synthesis and material science. Its unique structure makes it valuable for the synthesis of complex organic molecules and polymers.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also investigated for its potential antimicrobial and antioxidant properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and its role in drug delivery systems. Its phenolic structure is known to exhibit biological activity, making it a candidate for further pharmacological studies .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in high-performance materials .

Wirkmechanismus

The mechanism of action of 4-(trans-4-Heptylcyclohexyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the compound can interfere with bacterial cell wall synthesis and DNA replication, leading to its antimicrobial activity . The heptyl chain and cyclohexyl ring contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

  • 4-(trans-4-Propylcyclohexyl)phenol
  • 4-(trans-4-Ethylcyclohexyl)phenol
  • 4-(trans-4-Methylcyclohexyl)phenol

Comparison: 4-(trans-4-Heptylcyclohexyl)phenol is unique due to its longer heptyl chain, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C19H30O

Molekulargewicht

274.4 g/mol

IUPAC-Name

4-(4-heptylcyclohexyl)phenol

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17,20H,2-11H2,1H3

InChI-Schlüssel

LQNATOSZMJPGNE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.